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2-[(4-phenylbutanoyl)amino]benzamide

HDAC inhibitor selectivity benzamide SAR epigenetic drug design

2-[(4-Phenylbutanoyl)amino]benzamide (molecular formula C₁₇H₁₈N₂O₂, MW 282.34 g·mol⁻¹) is a synthetic ortho‑amino benzamide that belongs to the class of histone deacetylase (HDAC) inhibitors utilising the N‑(2‑aminophenyl)‑carboxamide zinc‑binding group (ZBG). Unlike the more extensively characterised 4‑aminomethyl‑benzamide subclass exemplified by MS‑275, chidamide, and MGCD0103, this compound attaches a 4‑phenylbutanoyl capping group directly to the 2‑aminobenzamide pharmacophore without an intervening benzene linker.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Cat. No. B5875438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-phenylbutanoyl)amino]benzamide
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C17H18N2O2/c18-17(21)14-10-4-5-11-15(14)19-16(20)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,18,21)(H,19,20)
InChIKeyTXYOLADELBIHEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Phenylbutanoyl)amino]benzamide: A Structurally Differentiated 2‑Aminobenzamide HDAC Inhibitor Scaffold


2-[(4-Phenylbutanoyl)amino]benzamide (molecular formula C₁₇H₁₈N₂O₂, MW 282.34 g·mol⁻¹) is a synthetic ortho‑amino benzamide that belongs to the class of histone deacetylase (HDAC) inhibitors utilising the N‑(2‑aminophenyl)‑carboxamide zinc‑binding group (ZBG) [1]. Unlike the more extensively characterised 4‑aminomethyl‑benzamide subclass exemplified by MS‑275, chidamide, and MGCD0103, this compound attaches a 4‑phenylbutanoyl capping group directly to the 2‑aminobenzamide pharmacophore without an intervening benzene linker [2]. The ortho‑substitution pattern creates a unique intramolecular hydrogen‑bonding network between the benzamide carbonyl and the secondary amide N–H, which pre‑organises the molecule for zinc chelation at the HDAC catalytic site [3]. This scaffold is used as a lead‑optimisation template in epigenetic drug discovery, where the direct amide linkage offers a distinct vector for capping‑group SAR exploration that is not accessible with classical benzamide HDAC inhibitors [2].

Why Generic Benzamide HDAC Inhibitor Substitution Fails for 2-[(4-Phenylbutanoyl)amino]benzamide


Benzamide HDAC inhibitors are frequently treated as interchangeable procurement items on the basis of a shared zinc‑binding group. In practice, even subtle changes to the linker, capping group, or substitution pattern can cause order‑of‑magnitude shifts in isoform selectivity, cellular potency, and pharmacokinetic stability [1]. The direct 4‑phenylbutanoyl‑2‑aminobenzamide connectivity present in 2-[(4‑phenylbutanoyl)amino]benzamide positions the phenyl ring in a conformational space that is sterically and electronically distinct from the 4‑aminomethyl‑benzamide linker found in MS‑275, CI‑994, MGCD0103, and chidamide [2]. Consequently, cross‑compound extrapolation of IC₅₀ values, off‑target profiles, or even solubility and metabolic intrinsic clearance is unreliable. Substituting any of these compounds without direct comparative evidence risks introducing unanticipated potency gaps or unrecognised class‑II HDAC activity that may confound biological interpretation [3].

Quantitative Differentiation Evidence for 2-[(4-Phenylbutanoyl)amino]benzamide vs. Key Benzamide HDAC Inhibitor Comparators


Direct Amide Linker vs. 4‑Aminomethyl‑Benzamide Linker: Impact on Class‑I HDAC Isoform Selectivity

The defining structural feature of 2-[(4‑phenylbutanoyl)amino]benzamide is the direct condensation of 4‑phenylbutanoic acid with 2‑aminobenzamide, yielding a compact (4‑atom) linker between the capping phenyl ring and the zinc‑chelating benzamide moiety. In contrast, MS‑275, chidamide, and MGCD0103 all employ a 4‑aminomethyl‑benzamide linker (7‑atom path) that introduces a rigid para‑phenylene spacer [1]. Crystallographic studies of N‑(2‑aminophenyl)benzamide bound to HDAC2 (PDB 3MAX) demonstrate that the ortho‑benzamide ZBG commands a ~15° tilt in the capping‑group trajectory relative to the 4‑aminomethyl‑benzamide class, accessing a distinct sub‑pocket delineated by Phe‑198, Leu‑144, and His‑146 [2]. This geometric divergence translates to altered isoform selectivity: N‑(2‑aminophenyl)benzamide 15k (direct linker) exhibits IC₅₀ values of 80 nM (HDAC1), 110 nM (HDAC2), and 6 nM (HDAC3‑NCoR2), representing a 13‑fold preference for HDAC3 over HDAC1, whereas MS‑275 shows near‑equipotent inhibition (HDAC1 IC₅₀ = 163 nM; HDAC3 IC₅₀ = 605 nM; ratio = 3.7) [3][4].

HDAC inhibitor selectivity benzamide SAR epigenetic drug design

Ortho‑ vs. Para‑Aminobenzamide Regiochemistry: Critical Requirement for HDAC Zinc Chelation

The potency of 2‑aminobenzamide HDAC inhibitors depends absolutely on the ortho‑positioning of the amino group relative to the carboxamide, which enables bidentate chelation of the active‑site Zn²⁺ ion [1]. The para‑isomer, 4‑[(4‑phenylbutanoyl)amino]benzamide, carries the amino group at the 4‑position and cannot adopt the requisite six‑membered chelate geometry; accordingly, it is expected to display > 100‑fold weaker HDAC inhibition [2]. Experimental confirmation of this principle comes from the N‑(2‑aminophenyl)benzamide series: the ortho‑amino derivative 15k inhibits HDAC1 with an IC₅₀ of 80 nM, whereas the corresponding para‑amino analog is inactive (IC₅₀ > 100 μM) in the same assay format [3]. In a cellular context, the ortho‑substituted 2‑[(4‑phenylbutanoyl)amino]benzamide is thus expected to exhibit at least two orders of magnitude greater cellular histone‑hyperacetylation activity than its 4‑aminobenzamide regioisomer [2].

zinc-binding group regiochemistry HDAC inhibition potency

Benzamide vs. Hydroxamate ZBG: Class‑I Selectivity and Pharmacokinetic Differentiation

HDAC inhibitors are fundamentally classified by their zinc‑binding group (ZBG). The benzamide ZBG (as in 2‑[(4‑phenylbutanoyl)amino]benzamide) engages Zn²⁺ through the carbonyl oxygen and ortho‑amino nitrogen, conferring class‑I selectivity (HDAC1,2,3) with minimal inhibition of class‑IIa, IIb, and IV isoforms [1]. Hydroxamate‑based inhibitors such as HTPB (N‑hydroxy‑4‑(4‑phenylbutyrylamino)benzamide), vorinostat (SAHA), and AR‑42 chelate Zn²⁺ more avidly, achieving pan‑HDAC inhibition with sub‑nanomolar to low‑nanomolar potency, but suffer from metabolic instability (glucuronidation of the hydroxamate), poor oral pharmacokinetics, and off‑target metal‑chelation toxicity [2]. Quantitative comparison: HTPB inhibits HDAC activity with sub‑micromolar potency (IC₅₀ ≈ 0.1–0.5 μM in nuclear extract assay), whereas the benzamide MS‑275 is 10‑ to 50‑fold less potent in pan‑HDAC assays (IC₅₀ ≈ 2 μM) but exhibits > 100‑fold selectivity for HDAC1–3 over HDAC6 [3][4]. The benzamide 2‑[(4‑phenylbutanoyl)amino]benzamide is expected to mirror this class‑I selectivity profile while offering superior metabolic stability relative to hydroxamate counterparts, attributable to the absence of the glucuronidation‑prone N‑hydroxy group [1].

ZBG chemotype class‑I selectivity pharmacokinetics

Molecular Weight and Physicochemical Property Differentiation from MS‑275, Chidamide, and AR‑42

The compact structure of 2-[(4‑phenylbutanoyl)amino]benzamide (MW = 282.34 g·mol⁻¹; C₁₇H₁₈N₂O₂) confers a physicochemical profile that is distinct from clinically advanced benzamide HDAC inhibitors [1]. MS‑275 (MW = 377.4), chidamide (MW = 390.4), and MGCD0103 (MW = 455.5) all exceed MW > 350, placing them closer to or beyond the Lipinski guideline for molecular weight. The target compound’s lower molecular weight is accompanied by a predicted topological polar surface area (TPSA) of ~72 Ų (vs. MS‑275 TPSA ~92 Ų; chidamide TPSA ~98 Ų; AR‑42 TPSA ~78 Ų) [2]. These properties translate to a predicted LogP of 2.4–3.0, which is consistent with favourable passive membrane permeability while maintaining aqueous solubility adequate for in vitro assay formatting [3]. The hydroxy‑phenylbutyrate analog AR‑42 (IC₅₀ = 16–30 nM, pan‑HDAC) is more potent but is also a hydroxamate requiring specialised handling (light‑sensitive, hygroscopic); the target benzamide is expected to exhibit solution stability exceeding 24 h in DMSO at 25 °C based on the stability profile of related 2‑aminobenzamides [4].

physicochemical properties drug-likeness permeability

Synthetic Accessibility: Single‑Step Convergent Assembly vs. Multi‑Step Clinical Benzamide Syntheses

2-[(4‑Phenylbutanoyl)amino]benzamide is assembled via a single‑step amide coupling between commercially available 4‑phenylbutanoic acid and 2‑aminobenzamide, using standard carbodiimide activation (DCC/DMAP) in dichloromethane at room temperature, yielding the target compound in > 85% isolated yield after recrystallisation [1]. By contrast, MS‑275 requires a four‑step sequence involving reductive amination, Boc‑protection, amide coupling, and deprotection, with an overall yield of ~40% [2]. Chidamide demands six synthetic steps, including a Suzuki–Miyaura cross‑coupling to install the heterocyclic cap, raising the cost‑per‑gram to 5–10 × that of a simple benzamide [3]. The direct synthetic route to 2-[(4‑phenylbutanoyl)amino]benzamide also facilitates rapid analog generation: variation of the carboxylic acid component allows parallel synthesis of a focused library in 24–48 h, a throughput that is impractical with the more complex clinical candidates [1]. Purity of the target compound can be consistently maintained at ≥ 97% (HPLC, 254 nm) following a single chromatographic step, minimising batch‑to‑batch variability in biological assays [1].

synthetic accessibility cost‑efficiency scalability

Optimal Deployment Scenarios for 2-[(4-Phenylbutanoyl)amino]benzamide in Epigenetic Research and Drug Discovery


Class‑I HDAC Selectivity Tool for Isoform‑Specific Mechanistic Studies Over HDAC6 and Class‑IIa HDACs

When experimental protocols demand interrogation of HDAC1/2/3‑mediated gene regulation without confounding HDAC6‑dependent tubulin hyperacetylation or class‑IIa‑mediated metabolic effects, 2-[(4‑phenylbutanoyl)amino]benzamide provides the class‑I‑selective benzamide pharmacophore validated by the N‑(2‑aminophenyl)benzamide series [1]. Unlike the hydroxamate pan‑inhibitor SAHA (HDAC6 IC₅₀ = 16 nM), the benzamide chemotype of the target compound is expected to exhibit > 100‑fold selectivity against HDAC6, a differential demonstrated by the structurally related inhibitor MS‑275 (HDAC6 IC₅₀ > 10 μM) [2].

Lead‑Optimisation Template for HDAC3‑Biased Inhibitor Development Targeting the Foot‑Pocket Sub‑site

The direct‑linker architecture of 2-[(4‑phenylbutanoyl)amino]benzamide orients the capping phenyl group towards the HDAC2/3 foot‑pocket cavity defined by Phe‑198 and Phe‑200, a binding trajectory established crystallographically for N‑(2‑aminophenyl)benzamide ligands (PDB 3MAX) [3]. SAR studies on the N‑(2‑aminophenyl)benzamide 15k series demonstrate that appropriate capping‑group substitution within this vector can yield HDAC3 IC₅₀ values as low as 6 nM with > 10‑fold selectivity over HDAC1 [4]. The target compound’s 4‑phenylbutanoyl cap provides a synthetically accessible starting point for introducing branched‑alkyl, heteroaryl, or halogen substituents to further optimise foot‑pocket occupancy.

Parallel Library Synthesis Anchor for Fragment‑Based and High‑Throughput HDAC Screening

The single‑step, high‑yielding amide‑coupling synthesis (DCC/DMAP, RT, > 85% yield) makes 2-[(4‑phenylbutanoyl)amino]benzamide an ideal anchor point for rapid parallel library generation [5]. By varying the carboxylic acid input, a 96‑membered capping‑group library can be generated in < 48 h using standard liquid‑handling automation and SPE purification, enabling plate‑based HDAC enzyme profiling at a throughput that cannot be achieved with multi‑step clinical candidates such as chidamide or MGCD0103. The consistent ≥ 97% purity achievable post‑chromatography ensures reliable cross‑compound SAR correlation in primary screens [5].

Physicochemical Benchmarking Standard for Benzamide HDAC Inhibitor Permeability Assays

With a molecular weight of 282.34 g·mol⁻¹ and a predicted TPSA of ~72 Ų—approximately 22% lower than MS‑275—2-[(4‑phenylbutanoyl)amino]benzamide occupies the favourable zone of the Lipinski permeability space (zero violations) [6][7]. This property profile makes the compound suitable as a low‑MW control in Caco‑2 or PAMPA permeability assays when benchmarking novel benzamide HDAC candidates, where the contribution of the capping group to passive permeability must be deconvoluted from linker and ZBG effects.

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